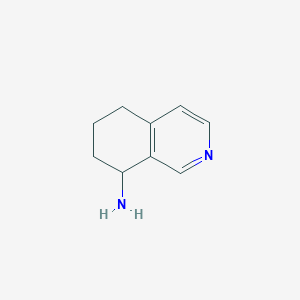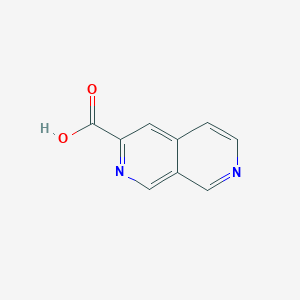![molecular formula C11H15N5S B1387662 4-amino-5-{[benzyl(methyl)amino]methyl}-4H-1,2,4-triazole-3-thiol CAS No. 1207326-92-8](/img/structure/B1387662.png)
4-amino-5-{[benzyl(methyl)amino]methyl}-4H-1,2,4-triazole-3-thiol
描述
“4-amino-5-{[benzyl(methyl)amino]methyl}-4H-1,2,4-triazole-3-thiol” is a derivative of 1,2,4-triazole, a class of heterocyclic compounds containing three nitrogen atoms and two carbon atoms in a five-membered ring . These compounds are known for their diverse biological properties, including antimicrobial, sedative, anticonvulsant, anticancer, anti-inflammatory, diuretic, antibacterial, hypoglycemic, antitubercular, and antifungal activities .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives often involves cyclization reactions . For instance, benzoic acid hydrazide can be synthesized by reacting methyl benzoate with hydrazine hydrate. This compound can then react with CS2 in a solution of alkali ethanol to give potassium dithiocarbazinate salt. The basic nucleus of 1,2,4-triazole can be prepared by cyclizing this potassium salt with hydrazine hydrate under reflux conditions .Molecular Structure Analysis
The molecular structure of “this compound” can be elucidated using various spectral and physicochemical techniques. For instance, 1H NMR data can provide information about the hydrogen atoms in the molecule, while 13C NMR can provide information about the carbon atoms .Chemical Reactions Analysis
1,2,4-triazole derivatives can undergo various chemical reactions. For example, they can react with different aldehydes to synthesize Schiff bases, which can be cyclized by treating with thioglycolic acid . They can also undergo regioselective S-alkylation to form a series of S-substituted derivatives .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” can be determined using various techniques. For example, the melting point can be determined experimentally . The compound’s solubility, polarity, and reactivity can also be inferred from its molecular structure.未来方向
Research on 1,2,4-triazole derivatives is a hot topic due to their diverse biological activities and potential applications in medicine, agriculture, and materials science . Future research could focus on developing new and efficient methodologies for synthesizing 1,2,4-triazole derivatives and exploring their potential as new drug candidates .
作用机制
Target of Action
The primary target of 4-amino-5-{[benzyl(methyl)amino]methyl}-4H-1,2,4-triazole-3-thiol is copper . The compound interacts with the copper surface, playing a significant role in corrosion inhibition .
Mode of Action
The compound interacts with the copper surface via the sulphur atom of the thiol group and the nitrogen atoms of the amino group and the triazole ring . This interaction results in a change in the surface properties of the copper, providing a protective layer that inhibits corrosion .
Biochemical Pathways
It’s known that the compound’s interaction with copper surfaces can influenceelectrochemical processes . This could potentially affect a range of biochemical pathways, particularly those involving electron transfer.
Pharmacokinetics
Its solubility in water suggests that it may have good bioavailability
Result of Action
The primary result of the compound’s action is the inhibition of corrosion on copper surfaces . This can help to extend the lifespan of copper materials and components, making it valuable in a variety of industrial applications .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, its corrosion inhibition properties have been studied in a 3.5% NaCl solution , suggesting that it may be particularly effective in saline or marine environments. Additionally, it’s stable under room temperature but can decompose under high temperature or light exposure .
生化分析
Biochemical Properties
4-amino-5-{[benzyl(methyl)amino]methyl}-4H-1,2,4-triazole-3-thiol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with copper surfaces via the sulfur atom of the thiol group and the nitrogen atoms of the amino group and the triazole ring
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can act as a corrosion inhibitor for copper in saline solutions, indicating its potential impact on cellular environments where metal ions are present .
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules. It exerts its effects through enzyme inhibition or activation and changes in gene expression. The compound’s interaction with copper surfaces via the sulfur and nitrogen atoms suggests a mechanism involving the formation of stable complexes that inhibit corrosion .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors in its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but its effectiveness as a corrosion inhibitor may decrease over time due to gradual degradation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects. The threshold effects observed in these studies highlight the importance of dosage optimization for safe and effective use .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, affecting metabolic flux and metabolite levels. The compound’s role in these pathways can influence overall cellular metabolism and energy production .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its function. It interacts with transporters and binding proteins, affecting its localization and accumulation. These interactions determine the compound’s bioavailability and effectiveness in different cellular compartments .
属性
IUPAC Name |
4-amino-3-[[benzyl(methyl)amino]methyl]-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5S/c1-15(7-9-5-3-2-4-6-9)8-10-13-14-11(17)16(10)12/h2-6H,7-8,12H2,1H3,(H,14,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWEJWJWIJISTHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)CC2=NNC(=S)N2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[1-(2-Ethoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B1387579.png)


![1-{4-[(2E)-3-(3,4-Dimethoxyphenyl)prop-2-enoyl]phenyl}-1H-pyrrole-2,5-dione](/img/structure/B1387584.png)
![Methyl 4,5-dihydro-1-methyl-4-oxo-1H-pyrrolo[3,2-C]pyridine-7-carboxylate](/img/structure/B1387585.png)


![5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1387588.png)






